3-[[2-methoxy-4-[(Z)-(naphthalen-2-ylsulfonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid
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Overview
Description
3-[[2-methoxy-4-[(Z)-(naphthalen-2-ylsulfonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoic acid core substituted with a methoxy group and a naphthalen-2-ylsulfonylhydrazinylidene moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-methoxy-4-[(Z)-(naphthalen-2-ylsulfonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid typically involves multiple steps:
Formation of the naphthalen-2-ylsulfonylhydrazine intermediate: This step involves the reaction of naphthalene-2-sulfonyl chloride with hydrazine hydrate under basic conditions.
Condensation with 2-methoxy-4-formylphenol: The intermediate is then condensed with 2-methoxy-4-formylphenol in the presence of a suitable catalyst to form the hydrazone linkage.
Esterification and Hydrolysis: The resulting product is esterified with methyl benzoate, followed by hydrolysis to yield the final benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[[2-methoxy-4-[(Z)-(naphthalen-2-ylsulfonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-[[2-hydroxy-4-[(Z)-(naphthalen-2-ylsulfonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid.
Reduction: Formation of 3-[[2-methoxy-4-[(naphthalen-2-ylsulfonylhydrazino)methyl]phenoxy]methyl]benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
3-[[2-methoxy-4-[(Z)-(naphthalen-2-ylsulfonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-[[2-methoxy-4-[(Z)-(naphthalen-2-ylsulfonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[[2-methoxy-4-[(Z)-(phenylsulfonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid
- 3-[[2-methoxy-4-[(Z)-(naphthalen-1-ylsulfonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid
Uniqueness
3-[[2-methoxy-4-[(Z)-(naphthalen-2-ylsulfonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid is unique due to the presence of the naphthalen-2-ylsulfonylhydrazinylidene moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural feature enhances its potential interactions with biological targets and its reactivity in chemical transformations.
Properties
IUPAC Name |
3-[[2-methoxy-4-[(Z)-(naphthalen-2-ylsulfonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6S/c1-33-25-14-18(9-12-24(25)34-17-19-5-4-8-22(13-19)26(29)30)16-27-28-35(31,32)23-11-10-20-6-2-3-7-21(20)15-23/h2-16,28H,17H2,1H3,(H,29,30)/b27-16- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIODEPKQJSUSX-YUMHPJSZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)OCC4=CC(=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)OCC4=CC(=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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